Engeletin

Vue d'ensemble

Description

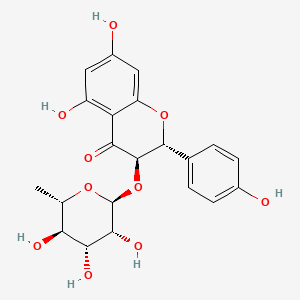

Engeletin est un composé flavonoïde naturel, plus précisément un flavanonol glycoside, présent dans diverses plantes, notamment les feuilles d'Engelhardia roxburghiana et les rhizomes de Smilax glabra. Il est connu pour ses divers effets physiologiques et pharmacologiques, tels que ses propriétés anti-inflammatoires, antioxydantes et immunomodulatrices . L'this compound a suscité un intérêt considérable comme candidat prometteur pour le développement de médicaments en raison de ses avantages thérapeutiques potentiels .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Engeletin peut être extrait de sources naturelles en utilisant diverses méthodes. Une approche courante implique l'utilisation de résines macroporeuses pour l'adsorption et la séparation des flavonoïdes à partir de matières végétales. Par exemple, la cinétique d'adsorption de l'this compound sur la résine HPD-300 suit une équation de cinétique du pseudo-deuxième ordre, et le processus est optimisé par des expériences d'adsorption/désorption dynamiques . Après la séparation, la pureté de l'this compound peut être encore augmentée en utilisant la chromatographie liquide haute performance préparative (HPLC) et la chromatographie sur gel de silice .

Méthodes de Production Industrielle : La production industrielle de l'this compound implique généralement une extraction à grande échelle à partir de matières végétales, suivie de processus de purification. L'utilisation de résines macroporeuses et de HPLC préparative sont des techniques courantes utilisées pour obtenir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de Réactions : L'Engeletin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour comprendre son comportement et ses modifications potentielles pour des applications thérapeutiques.

Réactifs et Conditions Courants :

Oxydation : this compound peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions contrôlées.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles ou électrophiles, en fonction de la modification souhaitée.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.

4. Applications de Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique dans divers domaines :

Chimie :

- This compound est utilisé comme composé modèle pour étudier la chimie des flavonoïdes et ses interactions avec d'autres molécules .

Biologie :

- This compound présente des propriétés antioxydantes et anti-inflammatoires significatives, ce qui en fait un composé précieux pour l'étude du stress oxydatif et des voies liées à l'inflammation .

Médecine :

- This compound a montré un potentiel dans le traitement de diverses maladies, notamment les maladies cardiovasculaires, les troubles neurodégénératifs et le cancer . Ses effets anti-inflammatoires et antioxydants sont particulièrement bénéfiques dans ces contextes.

Industrie :

- This compound est utilisé dans l'industrie alimentaire et nutritionnelle comme antioxydant et conservateur naturel . Il est également exploré pour son potentiel à améliorer la durée de conservation et la valeur nutritionnelle des produits alimentaires.

5. Mécanisme d'Action

This compound exerce ses effets par le biais de multiples cibles moléculaires et voies :

Action Anti-inflammatoire :

- This compound inhibe l'activation de la voie de signalisation du facteur nucléaire kappa B (NF-κB), qui joue un rôle crucial dans la réponse inflammatoire . En supprimant l'activation de NF-κB, l'this compound réduit la production de cytokines pro-inflammatoires.

Action Antioxydante :

- This compound active la voie de signalisation de la protéine associée à ECH de type Kelch 1 (Keap1)/facteur de transcription nucléaire E2 apparenté au facteur 2 (Nrf2) . Cette voie améliore l'expression d'enzymes antioxydantes, telles que la superoxyde dismutase et la glutathion peroxydase, réduisant ainsi le stress oxydatif.

Action Neuroprotectrice :

Applications De Recherche Scientifique

Pharmacological Properties

Engeletin exhibits a wide range of pharmacological effects, including:

- Anti-inflammatory Effects : this compound has been shown to inhibit inflammatory responses in various models. It effectively reduces the expression of pro-inflammatory cytokines and mediators such as interleukin-1 beta, interleukin-6, and cyclooxygenase-2 through the inhibition of NF-κB and MAPK signaling pathways .

- Antioxidant Activity : The compound demonstrates strong antioxidant properties, which help in mitigating oxidative stress and cellular damage. This is particularly relevant in conditions such as neurodegenerative diseases and aging .

- Anti-tumor Potential : Research indicates that this compound can inhibit the proliferation of cancer cells, particularly in cervical and lung cancers. Its ability to modulate key signaling pathways involved in cancer progression is a focal point for ongoing studies .

- Neuroprotective Effects : this compound has shown promise in alleviating depression-like behaviors in animal models by enhancing synaptic plasticity and modulating neurotrophic factors .

Therapeutic Applications

The therapeutic applications of this compound span across various medical fields:

2.1. Cancer Treatment

This compound's anti-cancer properties have been explored extensively. It has been found to inhibit the growth of cervical cancer cells and delay liver damage associated with carcinogenesis. Studies suggest that this compound can induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy .

2.2. Inflammatory Diseases

The compound has been investigated for its role in treating inflammatory diseases such as osteoarthritis and acute lung injury. This compound’s ability to modulate inflammatory pathways suggests it could be beneficial in managing chronic inflammatory conditions .

2.3. Neurological Disorders

This compound shows potential for treating depression and other mood disorders by influencing neurotransmitter systems and promoting neurogenesis. Its effects on brain-derived neurotrophic factor (BDNF) signaling pathways are particularly noteworthy .

2.4. Metabolic Disorders

Recent studies indicate that this compound may play a role in regulating glucose metabolism by inhibiting α-glucosidase activity, which could be beneficial for managing diabetes .

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental setups:

Mécanisme D'action

Engeletin exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Action:

- This compound inhibits the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response . By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines.

Antioxidant Action:

- This compound activates the Kelch-like ECH-associated protein 1 (Keap1)/nuclear transcription factor E2-related factor 2 (Nrf2) signaling pathway . This pathway enhances the expression of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, thereby reducing oxidative stress.

Neuroprotective Action:

Comparaison Avec Des Composés Similaires

Engeletin fait partie d'une classe plus large de composés flavonoïdes, qui comprend d'autres flavanonol glycosides tels que l'astilbine et l'isoastilbine . Bien que ces composés partagent des caractéristiques structurelles et des activités biologiques similaires, l'this compound se distingue par sa capacité d'adsorption relative plus élevée sur les résines macroporeuses, indiquant un motif de substitution unique sur sa structure cyclique .

Composés Similaires :

Astilbine : Un autre flavanonol glycoside avec des propriétés antioxydantes et anti-inflammatoires.

Isoastilbine : Un isomère structurel de l'astilbine avec des activités biologiques similaires.

Les caractéristiques structurelles uniques de l'this compound et sa capacité d'adsorption plus élevée en font un composé précieux pour des recherches plus approfondies et des applications thérapeutiques potentielles.

Activité Biologique

Engeletin, a natural flavonoid compound, has garnered significant attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and anti-apoptotic properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of this compound

This compound is classified as a flavanonol glycoside and is found in various medicinal plants. It has been traditionally used to treat inflammatory diseases and has recently been studied for its potential therapeutic benefits in modern medicine. The compound exhibits low cytotoxicity and has shown promise in various preclinical studies.

2.1 Anti-Inflammatory Effects

This compound exerts its anti-inflammatory effects primarily through the inhibition of key signaling pathways involved in inflammation. Notably, it has been shown to block the activation of the NF-κB and MAPK pathways, which are crucial in mediating inflammatory responses.

- NF-κB Pathway : this compound inhibits the phosphorylation of IKKα/β and IκBα, preventing the nuclear translocation of p65, a key transcription factor involved in inflammation .

- MAPK Pathway : The compound also down-regulates the phosphorylation of p38 and JNK, further contributing to its anti-inflammatory effects .

2.2 Anti-Apoptotic Activity

In addition to its anti-inflammatory properties, this compound has demonstrated significant anti-apoptotic effects. In vitro studies have shown that this compound can reduce apoptosis in nucleus pulposus (NP) cells induced by TNF-α by modulating the expression of apoptosis-related proteins:

- Increased Bcl-2 : this compound treatment leads to an increase in Bcl-2 levels, an anti-apoptotic protein.

- Decreased Bax and Cleaved-Caspase 3 : The expression of pro-apoptotic proteins such as Bax and cleaved-caspase 3 is significantly reduced with this compound treatment .

3. Therapeutic Applications

This compound's biological activities suggest its potential as a therapeutic agent for various conditions:

- Intervertebral Disc Degeneration (IDD) : In a rat model of IDD, this compound administration via intradiscal injection alleviated inflammation and apoptosis in NP cells, demonstrating its protective effects on intervertebral discs .

- Cerebral Ischemia/Reperfusion Injury : Studies indicate that this compound can protect against cerebral ischemia by promoting angiogenesis and reducing oxidative stress in neuronal cells .

- Cancer : this compound has shown potential in inhibiting tumor growth and progression in several cancer models, including cervical cancer and liver cancer .

4.1 Study on Intervertebral Disc Degeneration

A study published in the Journal of Inflammation Research highlighted the efficacy of this compound in reducing inflammation and apoptosis in NP cells subjected to TNF-α stimulation. Key findings included:

| Parameter | Control (TNF-α) | This compound Treatment |

|---|---|---|

| Cell Viability (%) | 50% | 85% |

| Bcl-2 Expression (Relative) | Low | High |

| Bax Expression (Relative) | High | Low |

| Cleaved-Caspase 3 (Relative) | High | Low |

The results demonstrated that this compound significantly improved cell viability while modulating apoptosis-related protein expressions favorably .

4.2 Neuroprotective Effects

Another study focused on cerebral ischemia/reperfusion injury revealed that this compound treatment led to enhanced angiogenesis and reduced neuronal damage:

| Outcome | Control | This compound Treatment |

|---|---|---|

| Neuronal Survival (%) | 40% | 75% |

| Angiogenesis Score | Low | High |

| Oxidative Stress Markers | Elevated | Reduced |

These findings underscore this compound's potential as a neuroprotective agent .

5. Conclusion

This compound represents a promising natural compound with significant biological activities, particularly in mitigating inflammation and apoptosis. Its mechanisms involving the inhibition of NF-κB and MAPK pathways highlight its therapeutic potential across various medical fields, including orthopedics and neurology. Further clinical studies are warranted to explore its efficacy and safety in human subjects.

Propriétés

IUPAC Name |

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPQWGKORWZII-WDPYGAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972649 | |

| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-31-6 | |

| Record name | Engeletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Engeletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.